molecular formula C21H20N2O3S B11694538 N-(2-methoxyphenyl)-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide

N-(2-methoxyphenyl)-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide

Cat. No.: B11694538
M. Wt: 380.5 g/mol
InChI Key: BKMHTKOIKNZTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(2-METHOXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)BENZENECARBOXIMIDAMIDE is an organic compound with a complex structure that includes methoxyphenyl, methylbenzenesulfonyl, and benzenecarboximidamide groups

Properties

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide

InChI

InChI=1S/C21H20N2O3S/c1-16-12-14-18(15-13-16)27(24,25)23-21(17-8-4-3-5-9-17)22-19-10-6-7-11-20(19)26-2/h3-15H,1-2H3,(H,22,23)

InChI Key

BKMHTKOIKNZTAE-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\NC3=CC=CC=C3OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

The synthesis of (Z)-N-(2-METHOXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)BENZENECARBOXIMIDAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often require specific reaction conditions such as controlled temperatures, pH levels, and the use of catalysts. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydride or lithium diisopropylamide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts such as palladium on carbon and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Z)-N-(2-METHOXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)BENZENECARBOXIMIDAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-N-(2-METHOXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)BENZENECARBOXIMIDAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting various biochemical pathways. The specific pathways involved depend on the context of its use, such as inhibiting a particular enzyme in a biological study.

Comparison with Similar Compounds

Similar compounds to (Z)-N-(2-METHOXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)BENZENECARBOXIMIDAMIDE include other benzenecarboximidamide derivatives and sulfonyl-containing compounds. These compounds may share some chemical properties but differ in their specific functional groups and overall structure, leading to unique reactivity and applications. Examples of similar compounds include:

  • N-(2-METHOXYPHENYL)-BENZENECARBOXIMIDAMIDE
  • N’-(4-METHYLBENZENESULFONYL)-BENZENECARBOXIMIDAMIDE

The uniqueness of (Z)-N-(2-METHOXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)BENZENECARBOXIMIDAMIDE lies in its combination of functional groups, which provides distinct chemical and biological properties.

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